molecular formula C10H12BrClO B1597895 1-(4-Bromobutoxy)-3-chlorobenzene CAS No. 23529-80-8

1-(4-Bromobutoxy)-3-chlorobenzene

Cat. No.: B1597895
CAS No.: 23529-80-8
M. Wt: 263.56 g/mol
InChI Key: NFQQHXYGFYKMQL-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic and Polyfunctional Molecule Synthesis

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings—is a cornerstone of medicinal chemistry and materials science. utas.edu.aunih.gov Aryl bromoalkoxy compounds are instrumental in this field. The bromoalkyl chain can readily participate in intramolecular cyclization reactions to form a variety of heterocyclic rings, including furans, pyrans, and larger ring systems. nih.gov Furthermore, the presence of other substituents on the aromatic ring, such as the chloro group in 1-(4-Bromobutoxy)-3-chlorobenzene, allows for the introduction of additional functional groups, leading to the creation of polyfunctional molecules with tailored properties. scirp.org The ability to construct such intricate molecular frameworks from relatively simple starting materials underscores the importance of aryl bromoalkoxy compounds in modern synthetic chemistry. nih.gov

Strategic Importance of the this compound Scaffold in Chemical Research

The this compound scaffold is of particular interest to synthetic chemists due to its distinct reactive sites. The primary alkyl bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities, including amines, azides, and thiols. This feature is often exploited in the synthesis of pharmaceutical intermediates and other fine chemicals.

Simultaneously, the chloro-substituted aromatic ring offers a handle for further transformations. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for a stepwise and controlled elaboration of the molecule, making it a versatile platform for the synthesis of complex target structures.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 23529-80-8
Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
Boiling Point 151-154 °C (7 mmHg)
Density 1.401 g/cm³ (Predicted)
Refractive Index 1.552-1.554
Appearance Clear slightly brown liquid

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Overview of Research Paradigms and Theoretical Considerations for Brominated Ethers

Research involving brominated ethers, including this compound, is guided by established principles of physical organic chemistry. Theoretical studies, often employing computational methods like Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and thermodynamic properties of these molecules. nih.govresearchgate.net For instance, calculations can predict the relative reactivity of the different positions on the aromatic ring towards electrophilic substitution and the stability of intermediates in nucleophilic substitution reactions.

These theoretical models help chemists to rationalize observed reactivity and to design more efficient synthetic routes. nih.gov For example, understanding the electron distribution within the molecule can inform the choice of catalyst and reaction conditions for cross-coupling reactions, leading to higher yields and selectivity. The interplay between experimental investigation and theoretical analysis is a hallmark of modern chemical research, enabling a deeper understanding of the fundamental principles that govern the behavior of brominated ethers and their application in synthesis. researchgate.net

Properties

IUPAC Name

1-(4-bromobutoxy)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-6-1-2-7-13-10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQQHXYGFYKMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370570
Record name 1-(4-bromobutoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23529-80-8
Record name 1-(4-bromobutoxy)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Bromobutoxy 3 Chlorobenzene

Retrosynthetic Analysis and Precursor Selection for Aryl Bromoalkoxy Ethers

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(4-Bromobutoxy)-3-chlorobenzene, the most logical disconnection is at the ether oxygen atom, which points to the Williamson ether synthesis as the most direct synthetic strategy. wikipedia.orgsid.ir

This disconnection yields two possible pairs of synthons, which correspond to readily available chemical precursors:

Route A: A 3-chlorophenoxide nucleophile and a 1,4-dibromobutane (B41627) electrophile. The precursors for this route are 3-chlorophenol (B135607) and 1,4-dibromobutane .

Route B: A 4-bromobutoxide nucleophile and a 1,3-dichlorobenzene (B1664543) or 1-bromo-3-chlorobenzene (B44181) electrophile. This route is generally less favorable due to the lower reactivity of aryl halides in nucleophilic substitution compared to alkyl halides.

Therefore, Route A is the preferred and most practical approach. The key precursors selected for the synthesis are 3-chlorophenol and 1,4-dibromobutane . The reaction involves the deprotonation of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide, which then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.orgyoutube.com

Optimized Williamson Ether Synthesis Approaches for this compound

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It typically involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgyoutube.com For the synthesis of this compound, the reaction is between the sodium or potassium salt of 3-chlorophenol and 1,4-dibromobutane.

The efficiency and yield of the Williamson ether synthesis are highly dependent on the reaction conditions, particularly the choice of base and solvent. The base is required to deprotonate the phenol (B47542) to form the phenoxide, while the solvent influences the solubility of the reactants and the rate of the Sₙ2 reaction.

Bases: Common bases used include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). K₂CO₃ is a mild base often used in polar aprotic solvents, while NaOH is typically used in aqueous or biphasic systems. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol.

Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, and acetone (B3395972) are frequently employed as they effectively solvate the cation of the phenoxide salt, leaving the anion relatively free and highly nucleophilic, thus accelerating the Sₙ2 reaction. Protic solvents tend to slow the reaction rate.

The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. sid.ir

Table 1: Effect of Solvent and Base on Williamson Ether Synthesis

BaseSolventTemperature (°C)Typical Yield (%)Reference
K₂CO₃AcetoneRefluxGood sid.ir
K₂CO₃DMF80-90High sid.ir
NaOHWater/Toluene (PTC)75High niscpr.res.in
NaHTHFRoom Temp - RefluxHigh wikipedia.org

This table presents generalized data for Williamson ether synthesis of aryl ethers. Specific results for this compound may vary.

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). niscpr.res.in In the synthesis of this compound, the 3-chlorophenoxide salt may be generated in an aqueous solution of sodium hydroxide, while the 1,4-dibromobutane is dissolved in an organic solvent.

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336®, facilitates the reaction by transporting the phenoxide anion from the aqueous phase to the organic phase. niscpr.res.inphasetransfer.com In the organic phase, the "naked" phenoxide anion is a potent nucleophile and readily reacts with the alkyl halide. This method avoids the need for anhydrous solvents and strong, hazardous bases like NaH. niscpr.res.insemanticscholar.org

Table 2: Common Phase-Transfer Catalysts in Etherification

CatalystTypeAdvantageReference
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium SaltCommon, effective, increases anion solubility in organic phase. wikipedia.org
Aliquat 336® (Tricaprylmethylammonium chloride)Quaternary Ammonium SaltHigh thermal stability, widely used in industrial applications. phasetransfer.com
18-Crown-6Crown EtherComplexes with potassium ions (K+), increasing the nucleophilicity of the associated anion. wikipedia.org

This table illustrates catalysts commonly used in phase-transfer catalyzed etherification.

Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.netbenthamscience.com The application of microwave irradiation to the Williamson ether synthesis can accelerate the reaction by efficiently and uniformly heating the reactants. sid.irresearchgate.net

For the synthesis of this compound, a mixture of 3-chlorophenol, 1,4-dibromobutane, and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF) can be subjected to microwave irradiation. This can reduce reaction times from several hours under conventional heating to mere minutes. wikipedia.orgsid.ir This rapid heating can also minimize the formation of side products.

Table 3: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time 1.5 - 8 hours10 - 15 minutes wikipedia.orgsid.ir
Temperature 80 - 100 °C~130 °C wikipedia.org
Yield 50 - 85%Often improved (e.g., 60-95%) wikipedia.org
Energy Consumption HighLow researchgate.netbenthamscience.com

Data represents typical improvements seen when switching from conventional to microwave-assisted synthesis for aryl ethers.

Exploration of Alternative Synthetic Pathways to this compound

While the Williamson ether synthesis is the most direct route, other methods for forming aryl ethers exist. These are generally less common for a simple structure like this compound but are important in other contexts.

Ullmann Condensation: This method involves the copper-catalyzed reaction of a phenol with an aryl halide. It is typically used when the ether linkage is between two aromatic rings and requires high temperatures. A variation could involve the reaction of 3-chlorophenol with a bromo-activated butane, but it offers little advantage over the Williamson synthesis in this case.

Buchwald-Hartwig Amination/Etherification: This palladium-catalyzed cross-coupling reaction is a powerful modern method for forming C-O bonds. organic-chemistry.org It allows for the coupling of alcohols with aryl halides or triflates under relatively mild conditions. google.com For this target molecule, it would involve reacting 3-chlorophenol with 1,4-dibromobutane in the presence of a palladium catalyst, a specialized ligand, and a base. While effective, this method is more expensive and complex than the Williamson synthesis for this particular transformation.

Reductive Etherification: A recent method involves the direct reduction of esters to ethers. youtube.com One could hypothetically synthesize an ester from 3-chlorophenol and 4-bromobutanoic acid and then reduce it, but this is a multi-step and indirect route compared to the single-step Williamson synthesis.

Green Chemistry Principles and Sustainable Synthesis of Aryl Bromoalkoxy Halides

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key strategies include:

Energy Efficiency: The use of microwave-assisted synthesis significantly reduces energy consumption and reaction times compared to conventional heating. researchgate.netbenthamscience.com The combination of ultrasound and microwave irradiation can further enhance efficiency. researchgate.net

Use of Safer Solvents: Replacing traditional polar aprotic solvents like DMF with greener alternatives or using water as a solvent under phase-transfer catalysis conditions reduces the use of hazardous materials. niscpr.res.inresearchgate.net

Catalysis: Employing phase-transfer catalysts or recyclable solid-supported catalysts can improve reaction efficiency and simplify purification, minimizing waste. researchgate.netbenthamscience.com

Atom Economy: The Williamson synthesis has good atom economy, as most atoms from the precursors are incorporated into the final product. Optimizing reaction conditions to minimize side products, such as the formation of bis-aryloxybutane or elimination products, further improves atom economy.

By integrating these principles, the synthesis of aryl bromoalkoxy halides can be made more efficient, safer, and environmentally benign.

Mechanistic Investigations of Reactions Involving 1 4 Bromobutoxy 3 Chlorobenzene

Elucidation of Reaction Pathways During 1-(4-Bromobutoxy)-3-chlorobenzene Formation

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In the context of this compound, this entails the reaction of 3-chlorophenoxide with 1,4-dibromobutane (B41627). The reaction is strategically designed to favor the formation of the desired monosubstituted product, where only one of the bromine atoms of 1,4-dibromobutane is displaced by the phenoxide.

The formation of the ether linkage in this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comjk-sci.com In this concerted, single-step process, the nucleophilic 3-chlorophenoxide ion attacks the electrophilic carbon atom of the C-Br bond in 1,4-dibromobutane. youtube.com The attack occurs from the backside relative to the leaving bromide ion, leading to an inversion of configuration at the carbon center, although this is not stereochemically relevant for a simple alkyl chain. masterorganicchemistry.com

The key features of this SN2 reaction are:

Nucleophile: The 3-chlorophenoxide ion, formed by deprotonating 3-chlorophenol (B135607) with a suitable base (e.g., sodium hydride, potassium carbonate), acts as the nucleophile. jk-sci.com

Substrate: 1,4-dibromobutane serves as the alkyl halide substrate. As a primary alkyl halide, it is well-suited for SN2 reactions, which are sensitive to steric hindrance. masterorganicchemistry.com

Leaving Group: The bromide ion is a good leaving group, facilitating the nucleophilic attack.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the phenoxide salt without solvating the nucleophilic anion, thereby enhancing its reactivity. jk-sci.com

The rate of the Williamson ether synthesis is dependent on the concentrations of both the nucleophile (3-chlorophenoxide) and the electrophile (1,4-dibromobutane), consistent with a second-order kinetic profile characteristic of SN2 reactions. youtube.com The rate law can be expressed as:

Rate = k[3-chlorophenoxide][1,4-dibromobutane]

To illustrate the expected kinetic parameters, a representative data table based on analogous Williamson ether syntheses is presented below. It is important to note that these values are illustrative and would need to be experimentally determined for the specific reaction of 3-chlorophenoxide with 1,4-dibromobutane.

Table 1: Representative Kinetic Data for a Williamson Ether Synthesis

ParameterValue (Illustrative)Conditions
Rate Constant (k)1.5 x 10-3 L mol-1 s-1DMF, 25°C
Activation Energy (Ea)75 kJ/mol-
Pre-exponential Factor (A)2.0 x 1010 L mol-1 s-1-

Mechanistic Aspects of Derivatization Reactions of the Chlorobenzene (B131634) Moiety

The chlorobenzene ring of this compound is relatively inert to classical nucleophilic aromatic substitution (SNAr) due to the lack of strong electron-withdrawing groups ortho or para to the chlorine atom. Therefore, derivatization of this moiety typically relies on transition-metal-catalyzed cross-coupling reactions. These reactions offer a versatile platform for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated position.

Prominent examples of such derivatization reactions include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions generally proceed through a catalytic cycle involving a palladium catalyst. The cycle typically consists of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling, an amine in Buchwald-Hartwig coupling, or a copper acetylide in Sonogashira coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The following data tables provide representative conditions for these coupling reactions on substrates similar to this compound, as specific examples for this exact molecule are not widely reported.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition/Reagent
SubstrateThis compound
Coupling PartnerPhenylboronic acid
CatalystPd(PPh3)4
BaseK2CO3
SolventToluene/Water
Temperature90°C
Illustrative Yield85%

Table 3: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition/Reagent
SubstrateThis compound
Coupling PartnerMorpholine
CatalystPd2(dba)3
LigandXPhos
BaseNaOtBu
SolventToluene
Temperature100°C
Illustrative Yield90%

Table 4: Representative Conditions for Sonogashira Coupling

ParameterCondition/Reagent
SubstrateThis compound
Coupling PartnerPhenylacetylene
CatalystPdCl2(PPh3)2
Co-catalystCuI
BaseTriethylamine
SolventTHF
Temperature60°C
Illustrative Yield80%

These transition-metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups onto the aromatic ring. The specific choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations. researchgate.netresearchgate.nettcichemicals.com Further mechanistic studies on these derivatization reactions would involve detailed kinetic analysis, identification of catalytic intermediates, and computational modeling to fully elucidate the reaction pathways.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 4 Bromobutoxy 3 Chlorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(4-Bromobutoxy)-3-chlorobenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the aromatic ring typically appear in the downfield region, while the protons of the butoxy chain are found in the upfield region. The splitting patterns of these signals, governed by spin-spin coupling, reveal the connectivity of the atoms.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments. docbrown.info For this compound, this results in signals for the four unique carbons of the butoxy chain and the six carbons of the substituted benzene (B151609) ring. docbrown.info The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons attached to electronegative atoms like oxygen, chlorine, and bromine appearing at lower fields. docbrown.info

For derivatives of this compound, NMR is crucial for determining the position of new substituents and for stereochemical assignment in cases where chiral centers are introduced. Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish through-bond and through-space correlations, providing a complete and unambiguous assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on typical chemical shift values for similar structural motifs.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH6.8 - 7.3114 - 135
O-CH₂~4.0~67
CH₂-CH₂-CH₂-Br1.8 - 2.2~30, ~31
CH₂-Br~3.5~33

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₁₀H₁₂BrClO. chemicalbook.comchemicalbook.com

In addition to molecular formula determination, HRMS provides valuable information about the fragmentation patterns of the molecule. Under electron ionization (EI), this compound will fragment in a predictable manner. Key fragmentation pathways often involve the cleavage of the ether bond and the loss of the butyl bromide chain. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns for the molecular ion and fragment ions, which further aids in structural confirmation. Analysis of these fragmentation patterns can help to piece together the structure of the molecule and its derivatives. miamioh.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and provides insights into its conformational properties.

The IR spectrum of this compound will exhibit characteristic absorption bands. mvpsvktcollege.ac.incopbela.org Key expected vibrations include:

C-H stretching (aromatic): Typically found in the 3100-3000 cm⁻¹ region. libretexts.org

C-H stretching (aliphatic): Strong absorptions between 2960 and 2850 cm⁻¹. libretexts.org

C-O-C stretching (ether): A strong, characteristic band in the 1300-1000 cm⁻¹ range. youtube.com

C-Cl stretching: Generally observed in the 800-600 cm⁻¹ region.

C-Br stretching: Appears in the lower frequency region, typically 600-500 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete vibrational assignment. researchgate.net For derivatives, changes in the vibrational spectra can confirm the addition of new functional groups and may reveal information about changes in molecular conformation and intermolecular interactions. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table outlines the expected IR absorption regions for the key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2960 - 2850
Aromatic C=CStretching1600 - 1450
Ether C-O-CAsymmetric Stretching1300 - 1000
C-ClStretching800 - 600
C-BrStretching600 - 500

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional structure. nih.gov

For this compound and its derivatives, a crystal structure would reveal the conformation of the flexible butoxy chain and the orientation of the substituents on the benzene ring. Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions in the crystal lattice, such as van der Waals forces, dipole-dipole interactions, and potentially weaker halogen bonding. acs.org Understanding these interactions is crucial for comprehending the physical properties of the solid material, including its melting point and solubility. The study of crystal structures of related halobenzene derivatives has shown how halogen atoms and molecular structure influence adsorption and intermolecular forces. rsc.org

Advanced Chromatographic Techniques for Purity Assessment, Separation, and Isolation of Isomers

Advanced chromatographic techniques are essential for assessing the purity of this compound and for the separation and isolation of any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity analysis. By selecting an appropriate stationary phase (e.g., C18, phenyl-hexyl) and mobile phase, a method can be developed to separate the target compound from starting materials, byproducts, and degradation products. qub.ac.uk The retention time and peak area provide qualitative and quantitative information about the sample's purity. Different stationary phases can offer varying selectivities for separating closely related isomers. qub.ac.ukpyvot.tech

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool. GC is particularly well-suited for volatile compounds like this compound. The gas chromatogram indicates the purity, while the mass spectrometer provides structural information for each separated component, aiding in the identification of impurities.

For preparative purposes, techniques like flash column chromatography are employed to isolate the desired compound from a reaction mixture. In cases where positional isomers are present, specialized chromatographic methods, potentially utilizing different stationary phases or solvent systems, are necessary to achieve effective separation. pyvot.technih.govnih.gov

Table 3: Common Chromatographic Techniques for the Analysis of this compound

Technique Stationary Phase Examples Purpose
High-Performance Liquid Chromatography (HPLC)C18, Phenyl-Hexyl, BiphenylPurity assessment, Isomer separation
Gas Chromatography (GC)Polysiloxane-based columnsPurity assessment, Analysis of volatile impurities
Gas Chromatography-Mass Spectrometry (GC-MS)Various capillary columnsPurity assessment, Identification of impurities
Flash Column ChromatographySilica GelPreparative isolation and purification

Role of 1 4 Bromobutoxy 3 Chlorobenzene As a Versatile Synthetic Intermediate

Application in the Multi-Step Synthesis of Complex Scaffolds

The inherent reactivity of the two distinct functional groups in 1-(4-Bromobutoxy)-3-chlorobenzene—the alkyl bromide and the aryl chloride—positions it as a valuable starting material for the assembly of complex molecular scaffolds. The bromobutoxy moiety readily participates in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, while the chlorobenzene (B131634) ring can be engaged in various transition-metal-catalyzed cross-coupling reactions.

A pertinent example of a similar synthetic strategy involves the synthesis of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives. core.ac.uk In this synthesis, a related bromo-functionalized intermediate, 1-(4-bromobutyl)-3-(1H-indol-3-yl)pyrrolidine-2,5-dione, is reacted with various arylpiperazines to generate a library of compounds with potential neuroleptic activity. core.ac.uk This reaction proceeds via a nucleophilic substitution where the piperazine (B1678402) nitrogen displaces the bromide. core.ac.uk Analogously, this compound can be envisioned as a key building block for a diverse set of arylpiperazine derivatives. The initial reaction of the bromobutoxy group with a chosen piperazine would be followed by a subsequent cross-coupling reaction at the chloro-substituted position of the benzene (B151609) ring, enabling the introduction of additional complexity and diversity.

Table 2: Potential Reactions for Scaffold Elaboration

Functional GroupReaction TypePotential Reactants
4-Bromobutoxy Nucleophilic SubstitutionAmines, Phenols, Thiols, Carboxylates
3-Chlorobenzene Suzuki CouplingBoronic acids/esters
3-Chlorobenzene Buchwald-Hartwig AminationAmines
3-Chlorobenzene Sonogashira CouplingTerminal alkynes

Strategic Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry, forming the core of a vast number of approved drugs. The structure of this compound provides a versatile platform for the construction of various heterocyclic systems. The butoxy linker can be utilized to form part of a new ring system, or the entire molecule can be incorporated as a substituent onto a pre-existing heterocycle.

The synthesis of benzoxazole-based analogs of the histone deacetylase (HDAC) inhibitor Vorinostat illustrates a relevant synthetic approach. nih.gov In this work, new analogs were synthesized containing a benzoxazole (B165842) ring as the "cap" group, connected via various linkers to the pharmacologically active hydroxamic acid moiety. nih.gov While not directly employing this compound, the methodologies described are highly applicable. For instance, the 3-chlorophenoxy moiety of our title compound could serve as a cap group. The bromobutyl chain could be converted to a suitable functional group, such as an amine or carboxylic acid, which would then be coupled to a heterocyclic core. Alternatively, intramolecular cyclization strategies could be employed, where the butoxy chain reacts with a functional group introduced onto the benzene ring to form a new heterocyclic ring fused to the aromatic system.

Integration into Modular and Divergent Synthetic Strategies

Modular and divergent synthetic strategies are powerful tools in modern drug discovery, allowing for the rapid generation of compound libraries from a common intermediate. The distinct reactivity of the two functional handles in this compound makes it an ideal substrate for such approaches.

A modular synthesis approach allows for the independent modification of different parts of the molecule. nih.govrsc.org For example, one could first perform a nucleophilic substitution on the alkyl bromide with a library of amines. Each of these products could then be subjected to a Suzuki coupling reaction with a library of boronic acids. This two-dimensional diversification would lead to a large and structurally diverse library of compounds from a single starting material. This approach is exemplified in the modular synthesis of functional libraries using Accelerated SuFEx Click Chemistry, which streamlines the creation of diverse molecules. nih.govrsc.org

Divergent synthesis from this compound would involve transforming one of its functional groups into a new reactive site, from which further diversification can occur. For instance, the chloro group could be converted to an amino group via Buchwald-Hartwig amination. This new amino group could then be acylated with a variety of acid chlorides, while the bromo group on the other end of the molecule is simultaneously or sequentially reacted with a different set of nucleophiles. This strategy allows for the creation of multiple distinct molecular branches from a single, versatile intermediate.

Precursor in Scaffold-Based Library Generation for Chemical Biology Research

Scaffold-based library generation is a cornerstone of chemical biology, providing collections of related molecules that can be used to probe biological systems and identify new bioactive compounds. The defined and modifiable structure of this compound makes it an excellent starting point for the creation of such libraries.

Future Research Directions and Emerging Paradigms in the Study of 1 4 Bromobutoxy 3 Chlorobenzene

Development of Highly Chemo- and Regioselective Transformations

The presence of multiple reactive sites in 1-(4-bromobutoxy)-3-chlorobenzene—the bromoalkoxy chain and the chlorinated aromatic ring—presents a significant challenge and a rich opportunity for developing highly selective chemical transformations. Future research will undoubtedly focus on achieving unprecedented levels of chemo- and regioselectivity in its reactions. This involves the strategic manipulation of reaction conditions and the use of sophisticated catalysts to target a specific functional group while leaving others intact.

Controlling the chemo- and regioselectivity of reactions is not only dependent on the structure of the reagents but can also be influenced by factors like temperature and the presence of catalysts. mdpi.comresearchgate.net For instance, in reactions involving unsymmetrical diketones and substituted hydrazines, the reaction pathway can be switched depending on the substituent's nature and the reaction conditions, leading to either pyrazoles or pyridazinones. mdpi.comresearchgate.net The mechanism for these transformations often involves multiple potential pathways, and subtle changes in conditions can favor one over the other. mdpi.com

The development of such selective transformations is crucial for synthesizing complex molecules with well-defined architectures, opening up new avenues for drug discovery and materials science.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The advent of automated synthesis and high-throughput experimentation (HTE) is revolutionizing chemical research. nih.govresearchgate.netnih.govscienceintheclassroom.org These technologies enable the rapid screening of a vast number of reaction conditions, significantly accelerating the discovery and optimization of new synthetic routes. nih.govscienceintheclassroom.orgbohrium.com Integrating this compound and its derivatives into these platforms will be a key area of future research.

HTE allows for the execution of a large number of experiments in parallel, which is a powerful tool for solving complex chemical problems. nih.gov This approach has been successfully applied to various reaction types, including palladium-catalyzed cross-coupling reactions. scienceintheclassroom.org By miniaturizing experiments, often to the nanomole scale, researchers can perform thousands of reactions in a short period with minimal material consumption. scienceintheclassroom.org This is particularly advantageous in the early stages of drug discovery where material availability is often limited. scienceintheclassroom.org

The data generated from HTE can be used to build predictive models for reaction outcomes, further speeding up the optimization process. beilstein-journals.org This data-rich approach helps in identifying optimal catalysts, solvents, and other reaction parameters with greater efficiency than traditional methods. bohrium.combeilstein-journals.org

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound is heavily reliant on the use of catalysts. Future research will focus on the exploration and development of novel catalytic systems to expand the scope of its transformations. This includes the design of new ligands for metal catalysts, the use of organocatalysts, and the investigation of biocatalytic approaches.

For instance, in the context of aromatic halogen exchange, which could be relevant for modifying the chloro-substituent of the benzene (B151609) ring, different catalytic systems and reaction conditions can lead to vastly different outcomes. sciencemadness.org While converting an aryl bromide to an aryl chloride is a more common transformation, the reverse reaction is more challenging. sciencemadness.org Novel catalytic approaches could make such transformations more feasible and efficient.

Furthermore, the development of catalysts for electrophilic aromatic substitution reactions, such as chlorination or bromination, is another area of interest. docbrown.infoyoutube.com The choice of catalyst, often a Lewis acid, is crucial for activating the halogen and facilitating the substitution on the aromatic ring. youtube.com Research into more active and selective catalysts will enable more precise modifications of the aromatic core of this compound.

Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

ML models, particularly Bayesian optimization, have proven effective for the self-optimization of chemical reactions, even with limited prior information. vapourtec.com By leveraging data from historical optimization campaigns, these models can accelerate the optimization of new reactions, leading to significant cost reductions. vapourtec.com This approach is particularly valuable for complex transformations where multiple parameters need to be fine-tuned. rsc.org

Furthermore, AI can be trained to predict various aspects of a chemical reaction, including the most suitable catalysts, solvents, reagents, and temperature. researchgate.netacs.org Neural network models trained on large reaction databases have demonstrated the ability to propose reaction conditions with high accuracy. researchgate.netacs.org This predictive power will be invaluable for designing novel synthetic routes for derivatives of this compound. The use of AI can also help in overcoming cognitive biases of chemists and lead to the discovery of unconventional yet highly effective reaction conditions. bohrium.com

Exploration of Supramolecular Chemistry Applications (e.g., host-guest interactions)

The unique combination of a flexible butoxy chain and a substituted aromatic ring in this compound makes it an intriguing candidate for applications in supramolecular chemistry. This field explores the non-covalent interactions between molecules to form larger, organized assemblies. youtube.com Future research will likely investigate the potential of this compound and its derivatives to act as guests or to be incorporated into host molecules for various applications.

The principles of host-guest chemistry involve the binding of a smaller "guest" molecule within a larger "host" molecule through non-covalent forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. youtube.comnih.gov The shape and functional groups of both the host and guest are crucial for achieving strong and selective binding. youtube.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromobutoxy)-3-chlorobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 3-chlorophenol with 1,4-dibromobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetone. Temperature control (60–80°C) and stoichiometric ratios (1:1.2 phenol-to-dibromobutane) are critical to minimize by-products such as dialkylated derivatives .
  • Characterization : Confirmation of structure is achieved via 1^1H/13^13C NMR (e.g., δ ~3.6 ppm for -OCH₂- and δ ~70–80 ppm for Br-C), GC-MS, and elemental analysis .

Q. How can researchers validate the purity of this compound, and what impurities are commonly observed?

  • Analytical Methods : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities like unreacted 3-chlorophenol or residual dibromobutane. GC-MS identifies volatile by-products (e.g., dimerization products) .
  • Purity Standards : Commercial batches often report >95% purity (HPLC), with trace halogenated solvents (e.g., DMF) detected via headspace GC .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Storage Protocols : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis of the bromobutoxy group. Stability studies indicate <5% degradation over 12 months when moisture is excluded .

Advanced Research Questions

Q. How does the electronic nature of the 3-chlorophenyl group influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing chlorine atom activates the aryl bromide for Suzuki-Miyaura coupling but may reduce reactivity in Ullmann-type reactions due to decreased electron density. DFT calculations suggest the C-Br bond dissociation energy increases by ~8 kcal/mol compared to non-chlorinated analogs, impacting catalytic turnover .
  • Optimization : Use Pd(OAc)₂ with SPhos ligand in toluene/water (3:1) at 100°C for efficient coupling with aryl boronic acids (yields >80%) .

Q. What strategies mitigate contradictions in reported physical properties (e.g., melting point discrepancies)?

  • Data Reconciliation : Discrepancies in melting points (e.g., 36–40°C vs. 42–45°C) arise from polymorphic forms or solvent-trapped crystals. Differential Scanning Calorimetry (DSC) under controlled cooling rates (2°C/min) identifies metastable phases. Recrystallization from hexane/ethyl acetate (9:1) yields the thermodynamically stable form (mp 40–42°C) .

Q. How can computational modeling predict the environmental fate of this compound in aqueous systems?

  • In Silico Tools : EPI Suite estimates a half-life of ~120 days in water (pH 7, 25°C) due to hydrolysis. QSAR models predict moderate bioaccumulation potential (log BCF = 2.1). Experimental validation via LC-MS/MS confirms primary degradation products: 3-chlorophenol and 4-bromo-1-butanol .

Methodological Challenges

Q. What advanced techniques resolve structural ambiguities in derivatives synthesized from this compound?

  • X-ray Crystallography : Single-crystal analysis unambiguously assigns regioisomers in Heck reaction products. For amorphous solids, dynamic NMR (DNMR) at variable temperatures (e.g., -40°C to 80°C) detects hindered rotation in bulky substituents .

Q. How do researchers address low yields in multi-step syntheses using this compound as an intermediate?

  • Process Optimization : Use flow chemistry to minimize intermediate degradation. For example, telescoping the bromobutoxy coupling with subsequent chlorination steps in a continuous reactor improves overall yield from 45% to 68% .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.